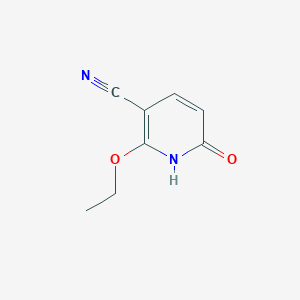
4-Iodo-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Iodo-5-methyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 150187-16-9 . It has a molecular weight of 223.02 . It is a powder in physical form .
Physical And Chemical Properties Analysis
“4-Iodo-5-methyl-1H-pyrazol-3-amine” is a powder in physical form . It has a molecular weight of 223.02 .Scientific Research Applications
Synthesis of Bis(pyrazolyl)methanes
Bis(pyrazolyl)methanes are compounds that have garnered interest due to their wide range of biological activities. “4-Iodo-5-methyl-1H-pyrazol-3-amine” can be utilized in the synthesis of these derivatives through one-pot pseudo three-component reactions with aldehydes or five-component reactions involving β-keto esters and hydrazines . These compounds serve as chelating agents for various metal ions and have potential applications in medicinal chemistry due to their anti-inflammatory, antipyretic, and antifungal properties .
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including “4-Iodo-5-methyl-1H-pyrazol-3-amine,” are known for their potent antileishmanial and antimalarial effects. These compounds can be synthesized and structurally verified using techniques like FTIR and NMR. They have been evaluated in vitro against Leishmania species and in vivo against Plasmodium-infected mice, showing significant promise as pharmacophores for developing new antileishmanial and antimalarial agents .
Beta-Sheet Template in Peptide Research
In peptide research, “4-Iodo-5-methyl-1H-pyrazol-3-amine” can act as a beta-sheet template. It helps in investigating interactions with ferrocenoyl-dipeptides and is used in the synthesis of complex heterocyclic structures, which are valuable in studying protein-protein interactions and designing peptide-based drugs .
Heterobiaryl Synthesis
This compound is also used in the indium-mediated synthesis of heterobiaryls. Heterobiaryls are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The iodine moiety in “4-Iodo-5-methyl-1H-pyrazol-3-amine” facilitates the iodination process, which is a key step in forming these complex organic structures .
Development of Antidepressant Agents
The pyrazole core is integral to the structure of many antidepressant agents. “4-Iodo-5-methyl-1H-pyrazol-3-amine” can be a precursor in the synthesis of these compounds, contributing to the development of new treatments for depression and other mood disorders .
Agricultural Chemicals Synthesis
Due to its structural versatility, “4-Iodo-5-methyl-1H-pyrazol-3-amine” can be used to create pesticides, insecticides, and fungicides. These applications are crucial for protecting crops from pests and diseases, thereby supporting global food security .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have shown potent antipromastigote activity, suggesting their interaction with specific cellular targets .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to diverse pharmacological effects .
Pharmacokinetics
It’s reported that this compound has high gi absorption and is bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
4-iodo-5-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVKMQDLYRBZPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510998 |
Source


|
| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81542-52-1 |
Source


|
| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81542-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)












